molecular formula C9H14O2 B062332 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone CAS No. 189170-16-9

1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone

Cat. No. B062332
CAS RN: 189170-16-9
M. Wt: 154.21 g/mol
InChI Key: KPQWDFWGDNUMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone, also known as BMK glycidate, is a key precursor in the synthesis of the illicit drug methamphetamine. Due to its use in the production of methamphetamine, BMK glycidate is a controlled substance in many countries. However, BMK glycidate has also been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate is not fully understood. However, it is believed that 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate acts as a prodrug, meaning that it is metabolized in the body to produce active compounds that exert their effects.
Biochemical and Physiological Effects:
1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has been shown to have various biochemical and physiological effects. In animal studies, 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has been found to increase dopamine levels in the brain, which may contribute to its stimulant effects. 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has also been shown to increase heart rate and blood pressure, and to cause hyperthermia.

Advantages and Limitations for Lab Experiments

1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has several advantages as a research tool. It is relatively easy to synthesize, and is commercially available from various chemical suppliers. However, 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate is also a controlled substance in many countries, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate. One area of interest is its potential as an anti-cancer agent. Several studies have shown that 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has anti-cancer activity in vitro and in vivo, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a pesticide and herbicide. 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has been shown to have activity against various pests and weeds, and further research is needed to develop it as a commercial product. Finally, 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has potential applications in materials science, and further research is needed to explore its properties and potential uses.

Synthesis Methods

1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate can be synthesized from safrole, a natural organic compound found in various plants. The synthesis involves several steps, including isomerization, epoxidation, and hydrolysis. The final product, 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate, is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has been investigated as a possible anti-cancer agent. In agriculture, 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has been studied as a pesticide and herbicide. In materials science, 1-(3-But-3-enyl-3-methyloxiran-2-yl)ethanone glycidate has been used as a building block for the synthesis of polymers and other materials.

properties

CAS RN

189170-16-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3-but-3-enyl-3-methyloxiran-2-yl)ethanone

InChI

InChI=1S/C9H14O2/c1-4-5-6-9(3)8(11-9)7(2)10/h4,8H,1,5-6H2,2-3H3

InChI Key

KPQWDFWGDNUMFV-UHFFFAOYSA-N

SMILES

CC(=O)C1C(O1)(C)CCC=C

Canonical SMILES

CC(=O)C1C(O1)(C)CCC=C

synonyms

Ethanone, 1-[3-(3-butenyl)-3-methyloxiranyl]- (9CI)

Origin of Product

United States

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